

# An In-depth Technical Guide to the Molecular Structure and Properties of Antide

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Antide is a potent synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH). It is a "third generation" GnRH antagonist designed to have high antiovulatory activity and prolonged action with minimal histamine release. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, mechanism of action, and biological effects, tailored for researchers, scientists, and drug development professionals.

## Molecular Structure and Physicochemical Properties

**Antide** is a chemically modified peptide with a specific amino acid sequence that confers its potent antagonistic activity. Its structure is designed for enhanced stability and receptor binding affinity compared to the native GnRH.

Amino Acid Sequence: Ac-D-2-Nal-D-Phe(4-Cl)-D-3-Pal-Ser-Lys(Nic)-D-Lys(Nic)-Leu-Lys(iPr)-Pro-D-Ala-NH2[1][2]

Table 1: Molecular and Physicochemical Properties of Antide



Property	Value	Reference
Molecular Formula	C82H108CIN17O14	[1][3][4]
Molecular Weight	1591.3 g/mol	[3][4]
CAS Number	112568-12-4	[3][5]
Appearance	Sterile Filtered White lyophilized (freeze-dried) powder	[1]
Purity	>98.0% (as determined by RP-HPLC)	[1]
Solubility	Recommended to reconstitute in sterile water at 0.1-0.5 mg/ml. Also soluble in DMSO and Ethanol.	[1][6]
Storage	Lyophilized Antide should be stored desiccated below -18°C. It is stable for 3 weeks at room temperature.	[1]

### **Mechanism of Action: GnRH Receptor Antagonism**

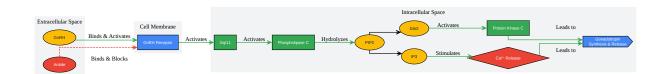
**Antide** functions as a direct competitive antagonist of the gonadotropin-releasing hormone receptor (GnRH-R) located on the pituitary gonadotrope cells.[7] By binding to these receptors, **Antide** blocks the action of endogenous GnRH, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][8]

This antagonistic action is specific to GnRH-stimulated gonadotropin secretion, as **Antide** has no effect on K+-stimulated LH secretion.[7] Studies have shown that **Antide** does not possess any agonistic activity.[7] The inhibition of LH and FSH secretion leads to a subsequent reduction in the production of gonadal steroids, such as testosterone and estrogen.

## **Signaling Pathway**



The binding of **Antide** to the GnRH receptor competitively inhibits the Gq/11 protein-coupled signaling cascade that is normally initiated by GnRH. This prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol triphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream events, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which are essential for gonadotropin synthesis and release, are inhibited.



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Caption: Antide's competitive antagonism of the GnRH receptor signaling pathway.

## **Biological Activity and Efficacy**

Antide has demonstrated potent and prolonged biological activity both in vitro and in vivo.

### **In Vitro Studies**

In vitro studies using dispersed rat pituitary cells have shown that **Antide** effectively inhibits GnRH-stimulated LH and FSH secretion in a dose- and time-dependent manner.[7] It has no effect on basal gonadotropin secretion.[7]

Table 2: In Vitro Efficacy of **Antide** 



Parameter	Value	Conditions	Reference
ED50 (GnRH- stimulated LH secretion)	10 <sup>-7</sup> M	Simultaneous incubation with GnRH	[7]
ED50 (GnRH- stimulated LH secretion)	10 <sup>-10</sup> M	48-hour preincubation before GnRH exposure	[7]
Maximal Effect	10 <sup>-6</sup> M	Simultaneous incubation with GnRH	[7]
Maximal Effect	10 <sup>-8</sup> M	After 48-hour preincubation	[7]

These studies also confirmed that the inhibition is reversible, with full recovery of GnRH responsiveness occurring within 4 hours after the removal of **Antide**.[7]

#### **In Vivo Studies**

In vivo studies in various animal models, including rats and cynomolgus monkeys, have confirmed the potent and long-lasting effects of **Antide**. A single high-dose injection in primates can lead to a prolonged and reversible inhibition of pituitary gonadotropin secretion for several weeks.[7]

Table 3: In Vivo Effects of Antide in Animal Models



Animal Model	Dosage	Effects	Reference
Adult Male Rats	1, 3, 6, 10, and 15 mg/kg (subcutaneous)	Dose-dependent inhibition of serum LH and testosterone. Reduction in weights of testes, prostates, and seminal vesicles. Long-lasting castration-like effects at higher doses.	[3]
Cynomolgus Monkeys	15 mg/kg	Prolonged inhibitory effect on pituitary-testicular function for 2-3 weeks.	[3]
Group-living Rhesus Monkeys	Not specified	Suppression of pituitary-testicular function and sexual behavior.	[9]

# Experimental Protocols In Vitro Pituitary Cell Culture and Hormone Assays

Objective: To determine the effect of **Antide** on basal and GnRH-stimulated gonadotropin secretion.

#### Methodology:

- Cell Preparation: Anterior pituitary glands are collected from adult female rats and dispersed into single cells using enzymatic digestion.
- Cell Culture: The dispersed cells are plated in culture wells (e.g., 5 x 10<sup>5</sup> cells/well) and maintained in a suitable culture medium for 48 hours to allow for attachment.[7]
- Treatment: The cells are washed and then incubated with increasing concentrations of Antide (e.g., 10<sup>-12</sup> to 10<sup>-6</sup> M) for various durations (e.g., up to 48 hours).[7]

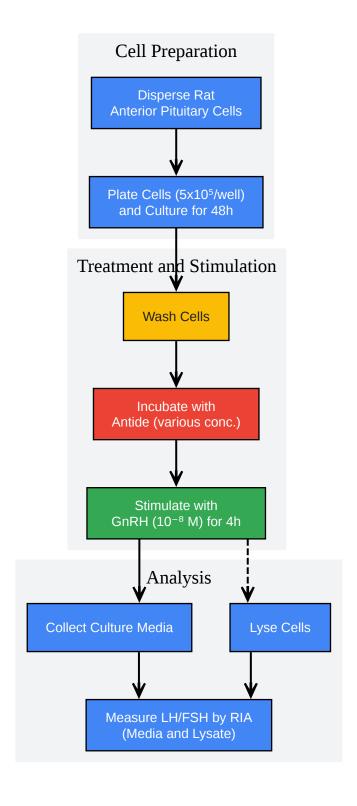
### Foundational & Exploratory





- Stimulation: Following the pre-incubation with **Antide**, cells are exposed to a fixed concentration of GnRH (e.g., 1 x 10<sup>-8</sup> M) for a defined period (e.g., 4 hours).[7]
- Sample Collection: The culture media is collected to measure secreted gonadotropins. The cells are lysed to determine intracellular hormone content.
- Hormone Measurement: LH and FSH levels in the media and cell lysates are quantified using radioimmunoassay (RIA).[7]





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**Caption:** Experimental workflow for in vitro evaluation of **Antide**'s effect on gonadotropin secretion.



## **Radioligand Binding Assay**

Objective: To determine the binding affinity of **Antide** to the GnRH receptor.

#### Methodology:

- Receptor Preparation: A crude membrane fraction containing GnRH receptors is prepared from rat pituitary homogenates.
- Radioligand: A radioiodinated analog of **Antide** (e.g., <sup>125</sup>I-labeled [D-Tyr<sup>0</sup>]**Antide**) or a known GnRH agonist/antagonist is used.[10]
- Binding Reaction: The pituitary membranes are incubated with the radioligand in the presence of increasing concentrations of unlabeled **Antide**.
- Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
- Quantification: The radioactivity of the bound fraction is measured using a gamma counter.
- Data Analysis: The data is analyzed to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of Antide, which are measures of its binding affinity.
   The affinity constant (Ka) can also be determined.[10]

#### Conclusion

**Antide** is a well-characterized, potent, and long-acting GnRH antagonist. Its direct competitive mechanism of action at the pituitary GnRH receptor effectively and reversibly suppresses gonadotropin secretion. The detailed understanding of its molecular structure and properties, as outlined in this guide, provides a solid foundation for its application in research and potential therapeutic development.

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